alpha-Linolenic Acid-d5
Description
Significance of Stable Isotope Labeling in Lipidomics and Metabolic Flux Analysis
Stable isotope labeling is a pivotal technique for directly measuring the biosynthesis, remodeling, and degradation of biomolecules. nih.gov In lipidomics, a field dedicated to the comprehensive study of lipids, stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C) are indispensable. nih.govnih.gov Traditional analytical methods often provide a static snapshot of lipid profiles, but the use of labeled compounds allows researchers to trace the metabolic fate of specific molecules over time, providing dynamic information about metabolic pathways. mdpi.comportlandpress.com This approach, known as metabolic flux analysis, quantifies the rates of metabolic reactions within a biological system. rsc.org
The principle behind stable isotope labeling is to introduce a tracer, a molecule enriched with a stable isotope, into a biological system. nih.gov As the tracer is metabolized, the isotope label is incorporated into various downstream metabolites. By using state-of-the-art analytical technologies like mass spectrometry, scientists can detect and quantify these labeled molecules, thereby mapping out metabolic pathways and determining the flux through them. nih.govportlandpress.com This has proven invaluable for understanding the regulation of lipid metabolism and the transport of lipids in various physiological and pathological states. mdpi.com
One of the primary advantages of using stable isotopes over radioactive isotopes (like tritium (B154650) or ¹⁴C) is their safety, as they are non-radioactive. portlandpress.com This makes them suitable for use in clinical studies with human subjects. portlandpress.com Furthermore, advanced mass spectrometry techniques can precisely locate and quantify the stable isotope label within the biomolecules, offering a high degree of specificity and sensitivity. nih.gov
Role of Deuterated Polyunsaturated Fatty Acids as Mechanistic Probes
Deuterated polyunsaturated fatty acids (PUFAs) have emerged as powerful tools for investigating the mechanisms of enzymatic reactions and oxidative stress. mdpi.comacs.org PUFAs are particularly susceptible to oxidation at their bis-allylic positions, a key step in both enzymatic and non-enzymatic lipid peroxidation. acs.orgpnas.org By replacing the hydrogen atoms at these reactive sites with deuterium, the C-D bond becomes stronger than the C-H bond, leading to a kinetic isotope effect. This effect significantly slows down the rate of hydrogen (or deuterium) abstraction, thereby inhibiting lipid peroxidation. pnas.orgfrontiersin.org
This unique property of deuterated PUFAs allows researchers to probe the role of lipid oxidation in various biological processes and diseases. mdpi.compnas.org For instance, studies have used deuterated PUFAs to investigate their protective effects against oxidative stress-induced cell death (ferroptosis) and to explore their potential in mitigating the pathologies of diseases like Alzheimer's and Friedreich's ataxia. pnas.orgnih.gov Furthermore, by observing how deuteration at specific positions affects the formation of various lipid mediators, scientists can gain insights into the mechanisms of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammation and other physiological processes. mdpi.comacs.org
Overview of Alpha-Linolenic Acid-d5 as a Tracer in Scientific Investigations
Alpha-linolenic acid (ALA) is an essential omega-3 polyunsaturated fatty acid that cannot be synthesized by the human body and must be obtained from the diet. drugbank.commedchemexpress.comnih.gov It serves as a precursor for the synthesis of longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which play critical roles in cardiovascular health and brain function. drugbank.commedchemexpress.comglpbio.com
This compound (ALA-d5) is a deuterated form of ALA, where five hydrogen atoms on the terminal carbons (C17 and C18) are replaced with deuterium. biomol.comcaymanchem.com This specific labeling makes it an invaluable tool for use as an internal standard in mass spectrometry-based quantification of its non-deuterated counterpart, ALA. glpbio.combiomol.comcaymanchem.com Due to its nearly identical physical and chemical properties to natural ALA, it behaves similarly during sample extraction and analysis, allowing for accurate and reproducible quantification. caymanchem.com
Beyond its use as an internal standard, ALA-d5 serves as a tracer to study the metabolic fate of ALA in vivo. nih.govnih.gov By administering ALA-d5 and tracking the appearance of its deuterated metabolites, researchers can quantify the conversion rates of ALA to EPA and DHA and understand how factors like dietary intake of other fatty acids influence this process. nih.govnih.govcambridge.org These studies provide crucial data on the efficiency of omega-3 fatty acid biosynthesis in humans and help to elucidate the complex interplay of fatty acid metabolism. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSIQBPPRVQHS-HIHMOWEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Characterization of Alpha Linolenic Acid D5
Strategies for Deuterium (B1214612) Incorporation in Alpha-Linolenic Acid Synthesis
The introduction of deuterium atoms into the alpha-linolenic acid molecule can be achieved through two primary approaches: catalytic exchange processes and targeted chemical synthesis. The choice of method depends on the desired labeling pattern and the required isotopic purity.
Catalytic Exchange Processes for Deuterium Labeling
Catalytic exchange processes offer a straightforward method for introducing deuterium into organic molecules. These reactions typically involve a heterogeneous catalyst, such as a platinum group metal on a carbon support, and a deuterium source, most commonly deuterium oxide (D₂O). jst.go.jp The catalyst facilitates the exchange of hydrogen atoms for deuterium atoms on the substrate molecule. jst.go.jp For fatty acids, this method can be employed to deuterate the hydrocarbon chain. jst.go.jp
One approach involves the use of hydrogen gas as a catalyst activator to promote the H-D exchange reaction. jst.go.jp This has been demonstrated for the deuteration of saturated fatty acids and arenes. jst.go.jp Another strategy utilizes a base-catalyzed H/D exchange, which can be effective for compounds with acidic protons, such as the alpha-protons of carbonyl compounds. osti.gov While strong bases are often required, weaker bases like potassium carbonate have been used for specific applications, such as the deuteration of fatty acids without causing isomerization of the double bonds. osti.gov
A notable example of catalytic deuteration is the Ru-based catalysis used for producing bis-allylic deuterated highly unsaturated fatty acids (D-HUFA). acs.orgnih.gov This method, however, can result in a complex mixture of isotopologues and isotopomers, necessitating thorough characterization to determine the precise location and abundance of the deuterium atoms. acs.orgnih.gov
Chemical Synthesis Routes for Positional Deuteration
For applications requiring precise placement of deuterium atoms (positional deuteration), multi-step chemical synthesis is the preferred methodology. This approach allows for the introduction of deuterium at specific carbons within the fatty acid chain. nih.gov
A common strategy involves the synthesis of deuterated building blocks that are then coupled to form the final fatty acid. For instance, the synthesis of a deuterated very long-chain polyunsaturated fatty acid (VLC-PUFA) was achieved by coupling a chemically modified C22-containing polyunsaturated fatty acid with a carbanion derived from an arylalkyl sulfone. nih.gov The deuterated fragment can be prepared by reducing a suitable precursor with a deuterium source like lithium aluminum deuteride. nih.gov
Another example is the synthesis of fully deuterated oleic acid, which started from deuterated saturated precursors, azelaic acid and nonanoic acid, obtained through hydrothermal H/D exchange reactions. ansto.gov.au These deuterated precursors were then coupled using a Wittig reaction to introduce the double bond with the desired cis-stereochemistry. ansto.gov.au This highlights the versatility of chemical synthesis in creating specifically labeled fatty acids. For alpha-linolenic acid-d5, where the deuterium atoms are typically located at the terminal methyl group (C17 and C18), a synthetic route would involve a deuterated starting material that becomes the omega-end of the fatty acid.
Methodologies for Isotopic Purity and Positional Integrity Assessment
To ensure the reliability of tracer studies, the synthesized this compound must be rigorously analyzed to confirm its structural identity, isotopic purity, and the precise location of the deuterium labels. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the structure of organic molecules, including the position of deuterium atoms. nih.gov Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the chemical environment of each atom in the molecule. nih.govresearchgate.net
In the ¹H NMR spectrum of alpha-linolenic acid, distinct signals correspond to protons in different chemical environments, such as the terminal methyl group, methylene (B1212753) groups, and olefinic protons of the double bonds. magritek.com The absence or significant reduction of a signal at a specific chemical shift in the spectrum of the deuterated compound, compared to its non-deuterated counterpart, indicates the position of deuterium substitution. For instance, in this compound labeled at the terminal end, the signal for the methyl protons would be absent or greatly diminished. caymanchem.com
¹³C NMR provides complementary information about the carbon skeleton. researchgate.netnih.gov The chemical shifts of carbon atoms are sensitive to their local environment, including the presence of adjacent deuterium atoms. nih.gov Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate proton and carbon signals, further confirming the location of deuteration. magritek.comnih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Alpha-Linolenic Acid This table is for illustrative purposes and actual values may vary based on solvent and experimental conditions.
| Functional Group | Chemical Shift (ppm) |
| Terminal Methyl (CH₃) | ~0.97 |
| Methylene (-(CH₂)n-) | ~1.3 |
| Allylic (C=C-CH₂) | ~2.05 |
| Bis-allylic (C=C-CH₂-C=C) | ~2.82 nih.gov |
| Olefinic (-CH=CH-) | ~5.35 |
| α-Methylene (-CH₂-COOH) | ~2.35 |
Mass Spectrometry (MS) for Isotopic Verification and Purity
Mass Spectrometry (MS) is an essential technique for determining the molecular weight of a compound and assessing its isotopic composition. imreblank.ch For this compound, MS analysis confirms the incorporation of five deuterium atoms by a mass shift of +5 Da compared to the non-deuterated molecule. The molecular ion of this compound appears at m/z 283.5, whereas the non-deuterated form is at m/z 278.4.
Gas chromatography-mass spectrometry (GC-MS) is commonly used for the analysis of fatty acids, often after derivatization to form more volatile esters, such as methyl esters or pentafluorobenzyl esters. lipidmaps.org The fragmentation pattern observed in the mass spectrum can also provide information about the location of the deuterium atoms.
The isotopic purity is determined by analyzing the distribution of isotopologues in the mass spectrum. imreblank.ch Ideally, the synthesized this compound should have a high percentage of the desired d5 species, with minimal contributions from d0 to d4 species. caymanchem.com Commercial standards often specify an isotopic purity of over 98%.
Table 2: Key Mass Spectrometry Data for this compound This data is representative and can vary based on the specific instrumentation and ionization method used.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₂₅D₅O₂ | |
| Molecular Weight | 283.46 g/mol | |
| Nominal Mass Shift vs. ALA | +5 Da | |
| Isotopic Purity | >98% |
Considerations for Batch Consistency and Isotopic Dilution Control in Tracer Preparation
For longitudinal or comparative studies, ensuring batch-to-batch consistency of the this compound tracer is critical for obtaining reliable and reproducible results. Each new batch of the deuterated tracer should be independently characterized using NMR and MS to verify its chemical identity, isotopic purity, and concentration.
Isotopic dilution is a key consideration in tracer studies. imreblank.ch The prepared tracer solution must be accurately calibrated. When the tracer is introduced into a biological system, it mixes with the endogenous, non-labeled pool of the analyte. By measuring the ratio of the labeled to unlabeled compound over time, the kinetics of metabolism can be determined. nih.govresearchgate.net
Incomplete isotopic enrichment in the tracer can lead to inaccuracies in quantification. nih.gov The presence of non-negligible amounts of lower deuterated forms (e.g., d1-d4) or unlabeled (d0) alpha-linolenic acid in the tracer stock must be accounted for in the data analysis to avoid underestimation of metabolic conversion rates. nih.gov Therefore, careful preparation and characterization of the tracer are paramount for the integrity of the research findings.
Advanced Analytical Techniques for Alpha Linolenic Acid D5 Quantification and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, offering high chromatographic resolution and sensitive detection. For volatile compounds like fatty acids, derivatization is a critical step to enhance their thermal stability and chromatographic behavior. sigmaaldrich.com
Optimization of Derivatization Procedures for Fatty Acid Methyl Esters (FAMEs)
To overcome the analytical challenges posed by the high polarity and potential for hydrogen bonding of free fatty acids, they are commonly converted into fatty acid methyl esters (FAMEs). sigmaaldrich.com This derivatization neutralizes the polar carboxyl group, making the molecule more volatile and amenable to GC analysis. sigmaaldrich.com
A widely used method for preparing FAMEs involves an esterification reaction catalyzed by agents such as boron trichloride (B1173362) (BCl3) in methanol (B129727). sigmaaldrich.com The catalyst protonates an oxygen atom of the carboxyl group on ALA-d5, significantly increasing its reactivity. sigmaaldrich.com Methanol then acts as the alcohol, condensing with the activated acid to form the methyl ester. sigmaaldrich.com
Typical Derivatization Protocol for FAMEs:
A sample containing 1-25 mg of the fatty acid is placed in a reaction vessel.
2 mL of 12% w/w BCl3-methanol is added.
The mixture is heated at 60°C for approximately 5-10 minutes.
After cooling, 1 mL of water and 1 mL of a nonpolar solvent like hexane (B92381) are added to extract the FAMEs.
The organic layer containing the FAMEs is collected and dried, often with anhydrous sodium sulfate, before GC-MS analysis. sigmaaldrich.com
This process yields stable FAMEs suitable for quantitative analysis. sigmaaldrich.com
Negative Chemical Ionization (NCI) GC-MS for Enhanced Sensitivity
For trace-level quantification of fatty acids, Negative Chemical Ionization (NCI) is a soft ionization technique that significantly boosts sensitivity compared to harder ionization methods like electron ionization (EI). nih.govlipidmaps.org NCI is particularly effective for electrophilic molecules. gcms.cz To leverage this, fatty acids like ALA-d5 are often derivatized with electron-capturing groups, such as a pentafluorobenzyl (PFB) group. nih.govnih.gov
The derivatization of ALA-d5 with pentafluorobenzyl bromide results in PFB esters. nih.govnih.gov During NCI analysis, these derivatives readily capture thermal electrons, leading to the formation of a stable carboxylate anion after the loss of the PFB radical. nih.gov This process directs the fragmentation away from the fatty acid itself, concentrating the ion signal and dramatically improving detection limits, often reaching the femtogram level. nih.govnih.gov Studies have shown that NCI detection of PFB derivatives can be over a thousand times more sensitive than positive chemical ionization of methyl esters. nih.gov
Selected Ion Monitoring (SIM) Approaches for Targeted Quantification
Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that enhances the specificity and sensitivity of quantitative analyses. Instead of scanning a full mass range, the mass spectrometer is set to detect only a few specific ions of interest. lipidmaps.orgfrontiersin.org For ALA-d5, this involves monitoring the molecular ion or characteristic fragment ions.
When ALA-d5 is analyzed as its FAME or PFB ester, SIM mode focuses the detector's dwell time on the m/z values corresponding to these specific derivatives. This targeted approach filters out chemical noise from the matrix, leading to a better signal-to-noise ratio and lower limits of detection. frontiersin.org The use of a deuterated internal standard like ALA-d5 is crucial in SIM, as its ions will have a distinct mass shift from the endogenous analyte, allowing for simultaneous and accurate quantification. nih.govlipidmaps.org For instance, in the analysis of various fatty acid methyl esters, specific ions such as m/z 55, 67, 69, 74, and 79 have been used for quantification in SIM mode. frontiersin.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative for fatty acid analysis, notably because it often does not require derivatization. mdpi.comnih.gov This simplifies sample preparation and avoids potential side reactions. nih.gov
Triple Quadrupole (QqQ) Instruments for Quantitative Analysis
Triple quadrupole (QqQ) mass spectrometers are the gold standard for targeted quantitative analysis due to their high sensitivity and specificity, operating in Multiple Reaction Monitoring (MRM) mode. mdpi.comlcms.cz In an MRM experiment, the first quadrupole (Q1) selects the precursor ion of the analyte (e.g., the deprotonated molecule of ALA-d5, [M-H]⁻). This ion is then fragmented in the second quadrupole (q2, collision cell), and a specific product ion is monitored by the third quadrupole (Q3).
This highly specific precursor-to-product ion transition is unique to the analyte of interest, minimizing interferences from complex biological matrices. nih.gov LC-MS/MS methods using a QqQ have been developed for the simultaneous quantification of multiple omega-3 and omega-6 fatty acids, including ALA. nih.gov The use of deuterated internal standards, such as ALA-d5, is integral to these methods to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov
Table 1: Comparison of Analytical Techniques for ALA-d5
| Feature | GC-MS (FAMEs) | GC-NCI-MS (PFB Esters) | LC-MS/MS (QqQ) |
| Derivatization | Required (Esterification) | Required (PFB addition) | Often not required |
| Ionization | Electron Ionization (EI) | Negative Chemical Ionization (NCI) | Electrospray Ionization (ESI) |
| Sensitivity | Moderate | Very High (femtogram levels) | High |
| Selectivity | Good (with SIM) | Very High | Excellent (with MRM) |
| Primary Use | Routine Quantification | Trace-level Quantification | High-throughput Targeted Quantification |
High-Resolution Mass Spectrometry (HRMS) for Comprehensive Lipidomic Profiling
High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, enabling the confident identification of compounds based on their elemental composition. In the context of lipidomics, HRMS is invaluable for untargeted or comprehensive profiling of lipids in a sample. oup.com
For ALA-d5, HRMS can distinguish its molecular ion from other co-eluting species with very similar nominal masses, providing a high degree of confidence in its identification. This capability is crucial in complex lipid extracts where numerous isomeric and isobaric species may be present. While QqQ instruments are superior for targeted quantification, HRMS excels in discovery-based research, allowing for the simultaneous analysis of ALA-d5 alongside a vast array of other lipids to gain a broader understanding of lipid metabolism. oup.com The high mass accuracy of HRMS helps to resolve isotopic clusters and apply correction algorithms for natural isotopic abundance, which is essential when using stable isotope-labeled standards like ALA-d5.
Scheduled Reaction Monitoring (SRM) Transitions for Labeled Analytes
The quantification of alpha-Linolenic Acid-d5 (ALA-d5), particularly in complex biological samples, is frequently accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A highly specific and sensitive mode of analysis on a triple quadrupole mass spectrometer is Scheduled Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). nih.govresearchgate.net This technique enhances analytical throughput and sensitivity by monitoring specific precursor-to-product ion transitions only within a narrow, predefined retention time window when the analyte is expected to elute from the chromatography column. thermofisher.commendeley.com
For ALA-d5, the deprotonated molecule [M-H]⁻ is selected as the precursor ion in the first quadrupole (Q1). This ion is then fragmented in the collision cell (q2), and specific, stable product ions are monitored in the third quadrupole (Q3). The mass of the precursor ion for ALA-d5 is approximately 283.5 m/z, reflecting a +5 Dalton mass shift compared to its non-deuterated counterpart (α-Linolenic Acid, ALA) due to the five deuterium (B1214612) atoms. Common fragmentation patterns for fatty acids involve the loss of the carboxyl group or cleavages at double bonds. The selection of unique and intense transitions is crucial for developing a robust and selective quantitative assay.
The table below details typical SRM transitions used for the identification and quantification of this compound.
| Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) | Comment |
|---|---|---|---|
| 283.5 | 239.5 | 16 | Represents the loss of the carboxyl group (COOH) |
| 283.5 | 108.1 | 10 | Fragment resulting from allylic cleavage |
Application of this compound as an Internal Standard in Quantitative Lipidomics
This compound is extensively used as an internal standard for the precise quantification of its unlabeled analogue, alpha-Linolenic Acid (ALA), in the field of quantitative lipidomics. caymanchem.com The use of a stable isotope-labeled internal standard, such as ALA-d5, is considered the gold standard for mass spectrometry-based quantification because it significantly improves the accuracy and precision of the measurement. lipidmaps.org This approach is known as the stable isotope dilution method. lipidmaps.org
The principle relies on adding a known quantity of ALA-d5 to a biological sample at the very beginning of the sample preparation process. lipidmaps.orgnih.gov Because ALA-d5 is chemically almost identical to the endogenous ALA, it behaves similarly throughout all subsequent steps, including extraction, derivatization (if any), and chromatographic separation. lipidmaps.org Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard.
During LC-MS/MS analysis, the instrument differentiates between the analyte (ALA) and the internal standard (ALA-d5) based on their mass difference. The ratio of the signal intensity of the analyte to the signal intensity of the internal standard is then used to calculate the absolute concentration of the analyte in the original sample, by referencing a calibration curve. lipidmaps.org This ratiometric measurement effectively compensates for variations in sample recovery and corrects for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the complex biological matrix. lipidmaps.org This ensures a high degree of quantitative reproducibility and reliability, which is essential for clinical and biological research. whiterose.ac.uk
Extraction and Sample Preparation Techniques for Biological Matrices
The accurate quantification of this compound and its target analyte, ALA, from biological matrices requires robust and efficient extraction and sample preparation methods. The choice of method depends on the sample type (e.g., plasma, serum, tissues, red blood cells) and whether the analysis is for free fatty acids or total fatty acids (including those esterified in complex lipids). nih.govgerli.com
Liquid-Liquid Extraction (LLE): This is the most common approach for lipid extraction.
Folch and Bligh & Dyer Methods: These are considered classic or "gold standard" methods for total lipid extraction. nih.govmdpi.com They utilize a mixture of chloroform (B151607) and methanol to disrupt cells and solubilize lipids. nih.govslideshare.net The Folch method typically uses a chloroform/methanol ratio of 2:1 (v/v), while the Bligh & Dyer method uses a different ratio and incorporates the sample's water content to form a single-phase system for initial extraction. nih.govaocs.orgawi.de After extraction, water or a salt solution is added to induce phase separation, resulting in an upper aqueous phase (containing polar non-lipids) and a lower chloroform phase containing the lipids. mdpi.comslideshare.net The Folch method is often preferred for solid tissues, while the Bligh & Dyer method is well-suited for liquid samples like plasma. nih.gov
Hexane/Isopropanol Method: This is a widely used alternative that replaces the toxic chloroform with hexane. nih.gov A common solvent ratio is 3:2 (v/v) of hexane to isopropanol. This method is also effective for extracting lipids from plasma and other biological fluids. nih.gov
Solid-Phase Extraction (SPE): SPE is often used as a cleanup or fractionation step after an initial liquid-liquid extraction. nih.govnih.gov It allows for the separation of different lipid classes based on their polarity. For instance, SPE can be used to isolate the free fatty acid fraction from more complex lipids like triacylglycerols and phospholipids (B1166683). nih.govawi.de This is particularly useful when the focus of the study is on non-esterified fatty acids.
Saponification: To measure the total fatty acid content of a sample, including those bound within triglycerides or phospholipids, a saponification (alkaline hydrolysis) step is required. nih.gov This involves treating the lipid extract with a base (e.g., potassium hydroxide (B78521) in methanol) to break the ester bonds and release the fatty acids as free carboxylates. nih.gov
Derivatization for GC-MS: While many modern methods use LC-MS/MS to analyze underivatized fatty acids, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) requires a derivatization step to make the fatty acids more volatile. nih.govlipidmaps.org A common procedure is the conversion of fatty acids to their pentafluorobenzyl (PFB) esters, which can be detected with very high sensitivity using negative chemical ionization. lipidmaps.orgnih.gov
The following table summarizes common extraction techniques for different biological matrices.
| Technique | Typical Solvents/Reagents | Applicable Biological Matrices | Purpose |
|---|---|---|---|
| Folch Method | Chloroform, Methanol | Tissues (liver, brain, muscle), Cells | Total lipid extraction gerli.comnih.gov |
| Bligh & Dyer Method | Chloroform, Methanol, Water | Plasma, Serum, Wet Tissues | Total lipid extraction nih.govawi.de |
| Hexane/Isopropanol LLE | Hexane, Isopropanol | Plasma, Serum | Total lipid extraction nih.gov |
| Solid-Phase Extraction (SPE) | Silica or mixed-mode cartridges | Plasma, Serum extracts | Fractionation of lipid classes (e.g., isolating free fatty acids) nih.govnih.gov |
| Saponification | Potassium Hydroxide (KOH), Methanol | Total lipid extracts | Release of esterified fatty acids for total fatty acid analysis nih.gov |
Mechanistic Elucidation of Alpha Linolenic Acid Metabolism Utilizing Deuterated Analogues
Investigation of Desaturation and Elongation Pathways
The conversion of the essential omega-3 fatty acid alpha-linolenic acid (ALA) into its long-chain polyunsaturated fatty acid (LC-PUFA) derivatives, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), is a critical metabolic process. ocl-journal.org The efficiency of this conversion is a subject of intense research, as it has significant nutritional and physiological implications. researchgate.net Deuterated analogues of ALA, like ALA-d5, serve as invaluable tracers to elucidate the intricacies of these desaturation and elongation pathways. nih.govresearchgate.net
Studies utilizing ALA-d5 have provided quantitative insights into its conversion to EPA-d5. Research has shown that this conversion is a relatively limited process in humans. For instance, one study indicated that only about 0.2% of plasma ALA-d5 is converted to EPA. Another study reported a conversion rate of approximately 0.04% of the labeled ALA to plasma EPA. soton.ac.uk
The site of this conversion has also been investigated. The appearance of deuterated EPA (EPA-d5) in plasma following ALA-d5 administration suggests that the liver is the primary site for this metabolic process. cambridge.orgcambridge.orgresearchgate.net However, there is also evidence to suggest that some degree of conversion may occur in enterocytes, the cells lining the small intestine. cambridge.orgcambridge.orgresearchgate.net
Several factors can influence the rate of ALA to EPA conversion. A diet high in omega-6 fatty acids, for example, has been shown to reduce the conversion of ALA to EPA and DHA by 40-50%. researchgate.net
Following its formation, EPA-d5 can be further elongated to docosapentaenoic acid (DPA-d5). Isotope tracer studies have demonstrated that EPA is efficiently converted to DPA. soton.ac.uk The appearance of DPA-d5 in plasma, often at higher concentrations in phosphatidylcholine than in triacylglycerols, further supports the liver's role as the central organ for these metabolic transformations. cambridge.orgcambridge.orgresearchgate.net
The kinetics of this pathway have been studied in various populations. For instance, in young men, deuterated DPA was detectable in the circulation for up to 14 days following the administration of deuterated ALA. cambridge.orgcambridge.org
The final and most complex step in this pathway is the conversion of DPA-d5 to docosahexaenoic acid (DHA-d5). This process involves further elongation, a desaturation step, and a final round of peroxisomal beta-oxidation. cambridge.org
Studies utilizing ALA-d5 have consistently shown that the conversion to DHA-d5 is very low in humans. researchgate.netcambridge.orgresearchgate.net Some studies in men have reported no detectable enrichment of DHA in plasma lipids after administration of labeled ALA. cambridge.orgresearchgate.net This suggests a significant bottleneck in the metabolic pathway downstream of DPA. cambridge.orgresearchgate.net
However, the capacity for this conversion appears to be influenced by factors such as age and developmental stage. Studies in preterm infants have demonstrated the ability to synthesize DHA from ALA precursors, although the efficiency is still debated. researchgate.net One study in infants with intrauterine growth restriction (IUGR) found impaired formation of DHA from its deuterated precursor, suggesting a vulnerability in this specific population. nih.govlshtm.ac.uk The conversion of DPA to DHA appeared to be the primary step affected. nih.gov
In contrast, a study in fetal rats demonstrated that the fetal brain has the capacity to generate its own DHA from d5-ALA precursors, particularly under conditions of maternal dietary deficiency. nih.gov After 48 hours, 79% of the d5-ALA metabolites in the fetal brain consisted of d5-DHA. nih.gov
Table 1: Conversion of Deuterated Alpha-Linolenic Acid (ALA-d5) to its Metabolites
Analysis of Docosapentaenoic Acid (DPA-d5) Formation from Deuterated Precursors
Examination of Fatty Acid Beta-Oxidation Pathways and Energy Metabolism
Beyond its role as a precursor for LC-PUFA synthesis, ALA-d5 is also a substrate for energy production through beta-oxidation. Stable isotope studies have been instrumental in quantifying the extent of this catabolic pathway.
Research in young men who were given a dose of uniformly 13C-labeled ALA showed that approximately 33% of the administered tracer was recovered as 13CO2 in their breath over the first 24 hours. cambridge.orgresearchgate.net Another study reported that about 25% of dietary ALA is completely oxidized to CO2 in the first 24 hours, with this figure rising to 60% after 7 days. researchgate.net This indicates that a significant portion of dietary ALA is utilized for energy.
It has been noted that deuterated fatty acids may exhibit slower beta-oxidation kinetics compared to their non-deuterated counterparts due to the greater stability of the carbon-deuterium bond. This "isotope effect" is an important consideration in the design and interpretation of tracer studies. nih.gov
Analysis of Lipid Trafficking and Compartmentation in Cellular Systems
The use of ALA-d5 allows researchers to trace the movement and distribution of this fatty acid and its metabolites among different lipid pools and cellular compartments. isotope.com Following oral administration, labeled ALA is primarily mobilized from the intestine in chylomicron triacylglycerols. cambridge.orgcambridge.orgresearchgate.net
Subsequently, the incorporation of labeled ALA into plasma phosphatidylcholine occurs at a later stage, suggesting that this process is likely carried out by the liver. cambridge.orgcambridge.orgresearchgate.net The appearance of deuterated EPA and DPA in plasma phosphatidylcholine further supports the liver's central role in processing and distributing these fatty acids. cambridge.orgcambridge.orgresearchgate.net
Studies have also traced the incorporation of these deuterated fatty acids into the membranes of red blood cells, specifically into phosphatidylcholine but not phosphatidylethanolamine. cambridge.orgresearchgate.net This suggests a specific mechanism for the uptake of these molecules from plasma lipoproteins into erythrocyte membranes. researchgate.net
Studies on the Biosynthesis and Remodeling of Complex Lipid Species
ALA-d5 and its metabolites are incorporated into a variety of complex lipids, most notably glycerophospholipids, which are essential components of cellular membranes. nih.gov The incorporation of these deuterated fatty acids into different phospholipid classes provides insights into the dynamics of lipid remodeling.
Tracer studies have shown that after administration of labeled ALA, the resulting labeled EPA and DPA are found in higher concentrations in plasma phosphatidylcholine compared to triacylglycerols. cambridge.orgcambridge.org This highlights the importance of the desaturation and elongation pathway in providing LC-PUFAs for the synthesis of structural lipids.
The ability to trace the flow of deuterium (B1214612) from ALA-d5 into specific phospholipid species within different tissues and cell types is a powerful application of this technology. mdpi.comsoton.ac.uk It allows for a detailed understanding of how dietary precursors contribute to the composition and, therefore, the function of cellular membranes.
Table 2: Compound Names
Metabolic Flux Analysis in Specific Biological Models (e.g., in vitro cell cultures, ex vivo tissues, animal models)
The use of deuterated analogues of alpha-linolenic acid (ALA), such as alpha-linolenic acid-d5 (ALA-d5), has been instrumental in elucidating the intricate pathways of its metabolism. By tracing the journey of the labeled isotope through various biological systems, researchers can quantify the rate of conversion, or metabolic flux, of ALA into its longer-chain omega-3 derivatives and assess its distribution across different tissues. This approach provides a dynamic view of fatty acid metabolism that is not achievable with static measurements alone.
Animal Models
Animal models, particularly rodents, have been fundamental in mapping the whole-body distribution and metabolism of ALA. In a key study using a stable isotope tracer technique, rats were orally administered deuterated alpha-linolenic acid (D5-18:3n-3). nih.gov The subsequent analysis of 25 different tissues at multiple time points (from 4 to 600 hours post-dosing) provided a comprehensive overview of the metabolic fate of the ingested ALA-d5. nih.gov
Initial absorption was rapid, with the highest concentrations of the labeled precursor found in plasma, the stomach, and the spleen at the earliest time points. nih.gov Most other internal organs and red blood cells reached their maximum concentrations of D5-18:3n-3 at 8 hours. nih.gov The data strongly suggested that the liver is a primary site for the metabolism of essential fatty acids. nih.gov Over time, specific tissues like the brain, spinal cord, heart, testis, and eye showed an accumulation of deuterated docosahexaenoic acid (DHA), indicating local uptake of this crucial long-chain omega-3 fatty acid. nih.gov
Table 1: Whole-Body Metabolic Fate of a Single Oral Dose of D5-α-Linolenic Acid in Rats
| Metabolic Pathway | Percentage of Initial Dose | Primary Storage Tissues for Metabolites |
| Elongation/Desaturation | ~6.0% | Muscle, Adipose Tissue, Carcass |
| Catabolism/Excretion | ~78% | N/A |
| Tissue Accumulation | ~16-18% | Adipose Tissue, Skin, Muscle |
In Vitro Cell Cultures
In vitro cell culture models offer a controlled environment to investigate specific cellular mechanisms of fatty acid metabolism without the systemic complexities of a whole organism. A notable study utilized ALA-d5 to explore the biosynthetic capacity of white adipose tissue (WAT) and brown adipose tissue (BAT) cells to produce long-chain omega-3 PUFAs. nih.gov
Mouse WAT and BAT cells were cultured and treated with albumin-bound d5-ALA at both undifferentiated and differentiated stages. nih.gov The analysis, conducted 24 hours after treatment, revealed distinct metabolic profiles between the two adipose cell types and their differentiation states. nih.gov
In undifferentiated BAT cells, d5-ALA treatment led to an increase in cellular deuterated eicosapentaenoic acid (EPA) and docosapentaenoic acid (DPA). nih.gov Differentiated BAT cells, however, accumulated not only EPA and DPA but also 20:4n-3. nih.gov Crucially, the synthesis of deuterated DHA was significantly greater in differentiated BAT cells compared to their undifferentiated counterparts. nih.gov In contrast, while WAT cells could produce EPA (in the undifferentiated state) and DPA (in the differentiated state), they accumulated only trace amounts of newly synthesized DHA. nih.gov This research concludes that differentiated brown adipose cells, but not white adipose cells, are capable of significant DHA synthesis, suggesting BAT may serve as a local source of this vital fatty acid. nih.gov
Table 2: Metabolic Conversion of d5-α-Linolenic Acid in Cultured Mouse Adipose Cells
| Cell Type | Differentiation State | Major Deuterated Metabolites Accumulated | Significant d5-DHA Synthesis |
| Brown Adipose Tissue (BAT) | Undifferentiated | d5-EPA, d5-DPA | No |
| Differentiated | d5-20:4n-3, d5-EPA, d5-DPA | Yes | |
| White Adipose Tissue (WAT) | Undifferentiated | d5-EPA | No |
| Differentiated | d5-DPA | Trace Amounts |
This table outlines the differential biosynthesis of long-chain omega-3 fatty acids from a d5-ALA precursor in cultured mouse white and brown adipocytes. Data sourced from Al-Hasani et al. (2015). nih.gov
Ex Vivo Tissues
The ex vivo tissue model represents a bridge between the simplicity of in vitro cultures and the physiological complexity of in vivo systems. This approach involves studying intact tissue slices maintained in a controlled laboratory environment, preserving much of the native cellular architecture and function. While specific studies detailing the metabolic flux of ALA-d5 in ex vivo human tissues are not widely documented, the methodology has been successfully established using other isotopic tracers, demonstrating its powerful potential.
A prime example is the use of 13C-labeled substrates to perform metabolic flux analysis on intact human liver tissue slices cultured ex vivo. diva-portal.org In these studies, tissue slices remained viable for over 24 hours, maintaining key physiological functions. diva-portal.org The tissue's anatomical integrity, including hallmark structures like portal veins and bile ducts, was preserved. diva-portal.org
Metabolic viability was confirmed by the tissue's ability to replenish ATP levels after the initial cold sectioning. diva-portal.org Furthermore, the liver slices continued to perform essential functions, such as synthesizing and releasing key products at rates comparable to those observed in vivo. diva-portal.org This demonstrates that ex vivo models can maintain individual metabolic phenotypes, offering a highly relevant platform for investigation. diva-portal.org Applying a similar methodology with ALA-d5 could provide precise insights into the hepatic conversion of ALA to EPA and DHA in human tissue under various controlled conditions.
Table 3: Examples of Maintained Metabolic Functions in Ex Vivo Human Liver Tissue Culture
| Metabolic Product | Synthesis Observed | Relevance for Flux Analysis |
| Albumin | Yes (rates comparable to in vivo) | Indicates preserved protein synthesis pathways |
| Urea | Yes | Demonstrates functional nitrogen metabolism |
| Triacylglycerides (TAGs) | Yes | Shows active lipid synthesis and processing |
| ATP | Yes (levels restored during culture) | Confirms energetic viability of the tissue |
This table illustrates key metabolic activities that can be quantified in ex vivo human liver tissue, providing a framework for how ALA-d5 metabolism could be similarly studied. Data sourced from Overmyer et al. (2021). diva-portal.org
Kinetic and Compartmental Modeling Approaches with Alpha Linolenic Acid D5
Derivation of Kinetic Parameters from Isotopic Tracer Data
The foundation of kinetic modeling in this context lies in the analysis of plasma concentration-time curves of the tracer and its metabolites following administration. In a key study, healthy human subjects were given an oral dose of d5-ALA ethyl ester. nih.govresearchgate.net Blood samples were collected at various time points (0, 8, 24, 48, 72, 96, and 168 hours) to measure the plasma concentrations of d5-ALA and its conversion products, namely d5-eicosapentaenoic acid (d5-EPA), d5-docosapentaenoic acid (d5-DPA), and d5-docosahexaenoic acid (d5-DHA). researchgate.net
The concentrations of these deuterated fatty acids were determined using gas chromatography-mass spectrometry (GC-MS), a sensitive analytical technique capable of distinguishing between the labeled and unlabeled fatty acids. researchgate.net The resulting isotopic tracer data, plotting the concentration of each d5-fatty acid against time, provides the raw information for deriving crucial kinetic parameters. researchgate.net These parameters, which describe the rate of flux of the tracer through different metabolic pools, are determined by fitting the experimental data to a mathematical model. researchgate.netcomcastbiz.net Software programs like the Windows Simulation and Analysis Modeling (WinSAAM) program are utilized to perform non-linear least-squares regression analysis to obtain the best-fit curve and estimate the kinetic parameters for each individual. nih.govresearchgate.netcomcastbiz.net This process allows for the calculation of half-lives and mean transit times (MTT) of the n-3 fatty acids in the plasma, providing a quantitative description of their movement and turnover. nih.govresearchgate.net
Development and Validation of Physiological Compartmental Models for Lipid Kinetics
Based on the kinetic data derived from d5-ALA tracer studies, physiological compartmental models can be constructed to represent the metabolic pathways of alpha-linolenic acid. nih.govresearchgate.netcomcastbiz.net A well-established model consists of multiple compartments representing distinct physiological pools. comcastbiz.net For instance, a five-compartment model has been described where:
Compartment 1: Represents the gastrointestinal (GI) tract, accounting for the absorption of the orally administered d5-ALA tracer. researchgate.netcomcastbiz.net
Compartments 2-5: Represent the plasma pools of d5-ALA (18:3n-3), d5-EPA (20:5n-3), d5-DPA (22:5n-3), and d5-DHA (22:6n-3), respectively. researchgate.netcomcastbiz.net
The compartments are interconnected, with arrows indicating the direction of metabolic flow from one fatty acid to the next in the biosynthetic pathway. comcastbiz.net The model is defined by a set of differential equations that describe the change in concentration within each compartment over time. researchgate.net
The validity of such a model is assessed by its ability to accurately predict measured physiological values. A successfully validated model will show good accordance between the predicted plasma values for the n-3 fatty acids and the measured steady-state concentrations. nih.govresearchgate.net Furthermore, the model's prediction of dietary linolenic acid intake should align with the values determined from lipid analysis of the subjects' controlled diet. nih.govresearchgate.net This validation step is crucial to ensure that the model provides a reliable representation of in vivo lipid kinetics.
Assessment of Fractional Transfer Rates and Turnover Dynamics of Deuterated Fatty Acids
Compartmental models, once validated, are powerful tools for quantifying the efficiency of metabolic conversions. The fractional transfer rates, denoted as L(I,J), are key parameters derived from the model that represent the fraction of a substance in compartment J that is transferred to compartment I per unit of time. researchgate.net
Studies utilizing d5-ALA have revealed important insights into the turnover dynamics of n-3 fatty acids. For example, it was determined that only a very small fraction of plasma ALA is converted to EPA. One study predicted that only about 0.2% of the plasma 18:3n-3 was destined for the synthesis of 20:5n-3. nih.govresearchgate.netusda.gov In contrast, the subsequent conversion steps appear to be more efficient. The same model indicated that approximately 63% of the plasma 20:5n-3 was accessible for the production of 22:5n-3, and 37% of 22:5n-3 was available for the synthesis of 22:6n-3. nih.govresearchgate.net
These findings highlight a significant bottleneck in the conversion of ALA to its longer-chain derivatives, specifically at the initial desaturation step to EPA. nih.govusda.gov The much higher rate of mass transfer from the plasma EPA compartment to the DPA compartment suggests that dietary intake of EPA may be more effectively utilized for the biosynthesis of DHA in humans. nih.govresearchgate.net
Below is a table summarizing the fractional conversion rates between different n-3 fatty acid compartments as determined by compartmental modeling with d5-ALA.
| Conversion Step | Fractional Conversion Rate (%) |
| Plasma ALA to Plasma EPA | ~0.2 |
| Plasma EPA to Plasma DPA | ~63 |
| Plasma DPA to Plasma DHA | ~37 |
| Data derived from studies using d5-ALA tracer and compartmental modeling in healthy adults. nih.govresearchgate.net |
Quantitative Evaluation of Whole-Body Synthesis-Secretion Rates in Animal Models
Beyond human studies, d5-ALA is also employed in animal models to quantitatively evaluate whole-body synthesis and secretion rates of n-3 PUFAs. These studies often involve continuous intravenous infusion of the tracer to achieve a steady state, which allows for the calculation of synthesis-secretion rates, primarily reflecting hepatic output. nih.gov
In rats, for example, research has investigated how different dietary levels of ALA affect the whole-body synthesis rates of DHA. nih.gov Male Long-Evans rats were fed diets with varying ALA content (deficient, adequate, or high) for eight weeks, followed by a steady-state stable isotope infusion of labeled ALA. nih.gov The results indicated that increasing dietary ALA from an adequate level (3% of fatty acids) to a high level (10% of fatty acids) did not lead to an increase in DHA synthesis rates. nih.gov This was attributed to a decreased capacity to synthesize DHA in the rats on the high-ALA diet. nih.gov Conversely, rats on an ALA-deficient diet had a significantly lower DHA synthesis rate compared to those on adequate or high-ALA diets. nih.gov
Another study in rats investigated the liver's conversion of ALA to DHA under conditions of n-3 PUFA adequacy versus deficiency. semanticscholar.org Using a [1-¹⁴C]a-LNA tracer, they calculated that liver DHA secretion rates were significantly different between the two groups, demonstrating the body's adaptive response to dietary conditions. semanticscholar.org While this study used a different isotope, the principles of tracing precursor to product to quantify synthesis rates are the same as those applied with d5-ALA.
These animal studies, using methodologies that can be applied with d5-ALA, provide crucial data on how dietary factors regulate the endogenous production of essential long-chain n-3 fatty acids. nih.govnih.gov
The table below presents hypothetical synthesis-secretion rates based on findings from rodent studies, illustrating the impact of dietary ALA levels.
| Dietary Group | Relative DHA Synthesis-Secretion Rate |
| ALA-Deficient | Low |
| ALA-Adequate | High |
| High-ALA | High (but capacity for synthesis may be reduced) |
| This table represents a conceptual summary of findings from animal model research. nih.gov |
Methodological Considerations and Challenges in Alpha Linolenic Acid D5 Research
Impact of Deuterium (B1214612) Exchange in Protic Solutions and Biological Systems
A significant consideration in studies utilizing deuterium-labeled compounds is the potential for deuterium-hydrogen exchange. mdpi.com This phenomenon can occur in protic solutions, such as those used for sample storage or in cell culture media, potentially reducing the degree of labeling. mdpi.com The stability of the deuterium label is paramount for the accurate tracing and quantification of metabolic fates. While some deuterated compounds have shown instability even during short-term storage in protic solvents like methanol (B129727), the stability of the C-D bond in ALA-d5 is generally considered robust, contributing to its utility in metabolic studies. unive.it However, it is a factor that researchers must remain cognizant of, particularly during sample preparation and long-term storage, to ensure the integrity of the tracer.
Comparison of Deuterium vs. Carbon-13 Labeling Strategies for Fatty Acid Tracing
The choice between deuterium (²H) and carbon-13 (¹³C) as a stable isotope label for fatty acid tracing involves a trade-off between various factors. While both are extensively used, ¹³C labeling is often preferred for a couple of key reasons. mdpi.com Firstly, there is no risk of isotope exchange in protic environments with ¹³C. Secondly, deuterium labels on fatty acids can potentially be lost during metabolic processes like desaturation. mdpi.com
However, deuterium labeling, as with ALA-d5, offers its own set of advantages. A notable benefit is that endogenous pools of unlabeled fatty acids can have a greater suppressive effect on the measurement of ¹³C-labeled fatty acids compared to their deuterated counterparts. nih.gov This suggests that deuterium labeling may offer better sensitivity in certain analytical contexts. Furthermore, studies directly comparing the in vivo metabolism of deuterated and ¹³C-labeled linolenic acid in rats found no significant differences in their plasma concentrations or those of their metabolites after 24 hours, suggesting minimal isotope effect when data is properly corrected. nih.gov This indicates that with careful experimental design and data analysis, both labeling strategies can yield reliable results.
Table 1: Comparison of Deuterium and Carbon-13 Labeling in Fatty Acid Tracing
| Feature | Deuterium (e.g., ALA-d5) | Carbon-13 |
| Isotope Exchange Risk | Possible in protic solutions mdpi.com | None |
| Label Stability during Metabolism | Potential for loss during desaturation mdpi.com | Stable |
| Endogenous Pool Interference | Less suppression from endogenous pools nih.gov | Greater suppression from endogenous pools nih.gov |
| Chromatographic Behavior | Can cause retention time shifts in liquid chromatography mdpi.com | Minimal to no retention time shift mdpi.com |
| Cost | Can be a significant factor in large-scale studies mdpi.com | Can be a significant factor in large-scale studies mdpi.com |
| In Vivo Metabolic Equivalence | No significant difference observed compared to ¹³C in some studies nih.gov | No significant difference observed compared to ²H in some studies nih.gov |
Optimization of Tracer Administration in Experimental Designs
The design of tracer administration protocols is critical for obtaining meaningful and accurate data in metabolic studies. The method of administration, the dosage, and the timing of sample collection all significantly influence the outcomes. For instance, in human studies, a single oral dose of ALA-d5 has been used to derive complex physiological compartmental models of its metabolism. nih.govresearchgate.net These models help in understanding the kinetics of ALA conversion to its longer-chain derivatives like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov
In animal studies, a single oral dose of a mixture of deuterated fatty acids has been employed to study their distribution across various tissues over an extended period. nih.gov The timing of sample collection is crucial, as different tissues may reach their maximum concentrations of the labeled precursor and its metabolites at different time points. nih.gov For example, plasma and certain organs show early peaks, while others accumulate metabolites over a longer duration. nih.gov Furthermore, in cell culture experiments, the concentration of the labeled fatty acid and the duration of incubation are key variables that need to be optimized to observe significant incorporation and conversion. frontiersin.org The use of a standardized medium and the careful adjustment of fatty acid ratios are also important to control for confounding variables. frontiersin.org
Limitations and Future Developments in Isotope-Specific Analytical Resolution
The analysis of isotopically labeled compounds like ALA-d5 relies heavily on sensitive and specific analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov While GC-MS provides excellent resolution and allows for the quantification of labeled fatty acids and their metabolites, there are inherent limitations. One challenge is the potential for chromatographic shifts. Deuterium labeling can sometimes lead to a noticeable shift in retention time in liquid chromatography compared to the unlabeled compound, although this effect is less pronounced in GC-MS. mdpi.com
Another limitation is the need for appropriate internal standards for accurate quantification. lipidmaps.org The stable isotope dilution method, which uses a deuterated analogue of the target analyte as an internal standard, is a highly precise technique. lipidmaps.org However, the commercial availability of a wide range of deuterated standards can be a limiting factor.
Future developments in mass spectrometry and other analytical technologies are poised to address some of these challenges. Advances in high-resolution mass spectrometry can provide even greater specificity and sensitivity, allowing for the detection of trace amounts of metabolites. Improved chromatographic techniques can enhance the separation of complex lipid mixtures. Furthermore, the development of novel analytical methods and a broader library of certified stable isotope standards will continue to refine the accuracy and expand the scope of metabolic research using tracers like ALA-d5.
Emerging Research Frontiers and Potential Applications of Alpha Linolenic Acid D5
Integration with Advanced Multi-Omics Platforms for Systems Biology Investigations
The use of stable isotope tracers like ALA-d5 is becoming increasingly vital in multi-omics approaches to unravel the complexities of cellular metabolism. nih.govacs.org Systems biology investigations integrate data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of biological processes. The integration of stable isotope tracing with untargeted metabolomics using high-resolution liquid chromatography-mass spectrometry (LC-MS) offers a global view of the cellular fate of precursor metabolites. acs.org
By introducing ALA-d5 into a biological system, researchers can trace its incorporation and transformation into various downstream metabolites across different lipid classes. nih.gov This stable isotope resolved metabolomics (SIRM) approach enables the unambiguous tracking of atoms through intricate metabolic networks. nih.gov When combined with other omics data, this provides a powerful tool for understanding how genetic variations or external stimuli affect metabolic pathways. For instance, multi-omics studies in breast cancer have utilized lipidomics, transcriptomics, and genomics to identify key metabolic pathways, such as those involving oxylipins derived from polyunsaturated fatty acids. mdpi.com
The application of a set of deuterated fatty acids, including ALA-d5, as internal standards allows for precise quantification in lipidomic analyses, compensating for variations during the analytical procedure. nih.gov This is crucial for obtaining reliable data in complex studies, such as investigating the impact of non-esterified fatty acids on trophoblast metabolism. nih.govresearchgate.net
High-Throughput Methodologies for Isotope Tracing in Diverse Biological Contexts
The demand for analyzing a large number of samples in metabolic research has driven the development of high-throughput screening (HTS) methodologies. acs.org These methods are essential for drug discovery, disease diagnosis, and large-scale clinical studies. acs.orgnih.gov Isotope tracing with compounds like ALA-d5 is being adapted to these high-throughput platforms to enable rapid and cost-effective screening. nih.gov
One such advancement is the development of rapid liquid chromatography-mass spectrometry (LC-MS) methods. For example, a three-minute method has been developed for the high-throughput quantitative analysis of central carbon and nitrogen pathways, which is also applicable to tracing experiments. nih.gov Such rapid methods allow for the analysis of thousands of samples in a cost-effective and time-efficient manner. nih.gov Acoustic Ejection Mass Spectrometry (AEMS) is another technology that facilitates high-throughput screening, capable of analyzing up to one sample per second directly from microtiter plates. sciex.com
These high-throughput approaches, combined with stable isotope tracers, are being applied in various biological contexts, from cell cultures to in vivo studies. nih.govfrontiersin.org For instance, high-throughput metabolomics platforms have been used to develop novel additive solutions for blood storage by analyzing hundreds of samples to assess the metabolic state of red blood cells. frontiersin.org
Novel Applications in Cellular Signaling Pathway Elucidation
Stable isotope tracers like ALA-d5 are instrumental in elucidating the intricate details of cellular signaling pathways. nih.gov The metabolism of alpha-linolenic acid leads to the production of longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are precursors to signaling molecules like eicosanoids and docosanoids. nih.gov These molecules play crucial roles in inflammation, cell growth, and other physiological processes. medchemexpress.com
By tracing the path of ALA-d5, researchers can identify and quantify its metabolites and determine how they influence specific signaling pathways. For example, ALA has been shown to affect thrombotic processes through the modulation of the PI3K/Akt signaling pathway. medchemexpress.commedchemexpress.com Using ALA-d5, it is possible to track the conversion of ALA to its bioactive metabolites and observe their direct impact on components of this pathway.
Furthermore, untargeted metabolomics approaches combined with ALA treatment in cell culture models can reveal novel bioactive metabolites and their effects on cellular pathways. researchgate.net Studies have shown that ALA is metabolized into various oxylipins through the lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP450) pathways. researchgate.net Tracing with ALA-d5 can provide quantitative data on the flux through these different enzymatic pathways under various conditions, offering a deeper understanding of their regulation and contribution to cellular signaling.
Table 1: Research Applications of ALA-d5 in Elucidating Cellular Signaling
| Research Area | Application of ALA-d5 | Key Signaling Pathways Investigated |
| Inflammation | Tracing the conversion of ALA-d5 to EPA and DHA and their subsequent metabolism to anti-inflammatory and pro-resolving oxylipins. | NF-κB, COX, LOX |
| Cardiovascular Health | Quantifying the influence of ALA-d5 and its metabolites on platelet aggregation and endothelial function. | PI3K/Akt |
| Cancer Biology | Investigating the impact of ALA-d5 metabolism on cell proliferation, apoptosis, and tumor growth. | HER2, MAPK, ERK |
| Neurobiology | Studying the incorporation of ALA-d5 derived DHA into neuronal membranes and its role in neuro-inflammation and neuroprotection. | Not explicitly detailed in provided context |
Development of Enhanced Deuterated Analogues for Specific Research Questions
While ALA-d5 is a powerful tool, the development of novel deuterated analogues of fatty acids is an active area of research aimed at addressing more specific scientific questions. europa.eu The strategic placement of deuterium (B1214612) atoms can provide unique advantages. For example, deuteration at the bis-allylic positions of polyunsaturated fatty acids (PUFAs) can protect them from oxidative damage due to a kinetic isotope effect. mdpi.comfrontiersin.org This has led to the development of deuterated PUFAs that are more resistant to lipid peroxidation. mdpi.com
The synthesis of these enhanced analogues can be challenging but opens up new avenues for research. europa.eu For instance, site-specifically deuterated fatty acids can be used to study the mechanisms of enzymatic reactions in detail. By comparing the metabolism of different deuterated isotopologues of the same fatty acid, researchers can gain insights into the stereospecificity and kinetic properties of enzymes like lipoxygenases and cyclooxygenases. acs.org
The development of a wider range of deuterated lipids and surfactants is in high demand for various biophysical studies, such as neutron scattering, which can provide structural information on cell membranes and lipid assemblies. europa.eu The synthesis of novel chain-deuterated phospholipids (B1166683) and other complex lipids will further expand the toolkit available to researchers for investigating lipid metabolism and function with greater precision. europa.eu
Q & A
Q. How is alpha-Linolenic Acid-d5 synthesized and characterized for use in metabolic tracing studies?
this compound is synthesized via deuterium labeling, typically through catalytic exchange or chemical synthesis, to replace hydrogen atoms with deuterium at specific positions. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic purity (>98%, as specified in labeled compounds). Researchers should validate batch consistency using these techniques to ensure minimal isotopic dilution in tracer studies .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., tryptophan-d5 or tyrosine-d4) is the gold standard. This method minimizes matrix effects and improves quantification accuracy. Sample preparation should include lipid extraction protocols optimized for unsaturated fatty acids, such as methyl-tert-butyl ether (MTBE) extraction, followed by reversed-phase chromatography for separation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Store this compound at -20°C under inert gas to prevent oxidation. Avoid contact with strong acids/alkalis or oxidizing agents, which may degrade the compound. Use personal protective equipment (PPE) and conduct hazard assessments for decomposition products (e.g., toxic fumes under fire conditions). Safety data sheets (SDS) should be reviewed for emergency handling .
Advanced Research Questions
Q. How does the deuterium labeling in this compound influence its pharmacokinetic behavior compared to the unlabeled form?
Deuteration may alter lipophilicity and metabolic rates due to isotopic effects. For instance, deuterated fatty acids exhibit slower beta-oxidation, extending their half-life in tracer studies. Researchers must validate pharmacokinetic models using compartmental analysis and compare results with unlabeled analogs to account for kinetic differences .
Q. What strategies are effective in resolving contradictory data on this compound’s role in PI3K/Akt signaling across different cell models?
Contradictions may arise from cell-specific expression of phospholipases or differences in lipid raft composition. To address this, standardize cell culture conditions (e.g., serum-free media to reduce exogenous lipid interference) and use siRNA knockdown to isolate pathway components. Cross-validation with phosphoproteomic assays can clarify context-dependent signaling effects .
Q. How can proteomic and metabolomic integration elucidate this compound’s role in plant defense mechanisms?
Joint workflows should include untargeted metabolomics to identify alpha-linolenic acid derivatives (e.g., jasmonates) and proteomics to detect enzymes in the oxylipin pathway. In cotton plants, RT-qPCR validation of genes like LOX and AOS linked to defense responses can confirm pathway activation. Multivariate analysis (e.g., PCA) helps correlate metabolite levels with protein expression .
Q. What are the challenges in standardizing this compound concentrations across lipidomics studies with varying extraction protocols?
Inconsistent recovery rates occur due to solvent polarity differences and matrix complexity. Researchers should spike stable isotope-labeled internal standards early in extraction and normalize data to account for losses. Inter-laboratory comparisons using reference materials (e.g., NIST SRM 1950) improve reproducibility .
Q. What statistical approaches are optimal for analyzing high-dimensional datasets from this compound intervention studies in multi-omics frameworks?
Employ multivariate methods like partial least squares-discriminant analysis (PLS-DA) to identify lipidomic-metabolomic covariation. For longitudinal data, mixed-effects models adjust for individual variability. Open-source tools (e.g., MetaboAnalyst) enable pathway enrichment analysis to contextualize findings .
Q. How do isotopic purity levels of this compound impact data interpretation in tracer studies?
Purity <95% introduces noise in MS traces, complicating peak integration. Researchers should use high-resolution MS (HRMS) to resolve isotopic clusters and apply correction algorithms for natural abundance. Batch-specific certificates of analysis (CoA) must be reviewed to ensure compliance with study requirements .
Q. What are the ethical considerations when designing animal studies to investigate this compound’s anti-apoptotic effects?
Protocols must adhere to institutional animal care guidelines (e.g., NIH’s ARRIVE). Use the smallest sample size justified by power analysis and prioritize non-invasive imaging (e.g., PET scans) over terminal endpoints. Transparent reporting of adverse events (e.g., hepatotoxicity in high-dose groups) is critical for ethical accountability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
